Benzamide, N-[(4-methylphenyl)methoxy]-
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Overview
Description
N-[(4-methylphenyl)methoxy]benzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative, characterized by the presence of a methoxy group attached to a benzene ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methoxy]benzamide typically involves the reaction of 4-methylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of N-[(4-methylphenyl)methoxy]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide group can be reduced to form an amine derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4-methoxybenzoic acid
Reduction: 4-methoxyaniline
Substitution: 4-bromo-N-(4-methylphenyl)methoxybenzamide
Scientific Research Applications
N-[(4-methylphenyl)methoxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methylbenzyl)benzamide
- 4-methoxybenzenamide, N-(4-methoxyphenyl)-
- Benzamide, N-(4-methylphenyl)-
Uniqueness
N-[(4-methylphenyl)methoxy]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
64583-56-8 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C15H15NO2/c1-12-7-9-13(10-8-12)11-18-16-15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
AQSPHXTXBCUXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2 |
solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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